Cas no 89717-64-6 (4-bromo-5-nitro-1H-pyrazole)

4-Bromo-5-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with bromo and nitro functional groups at the 4- and 5-positions, respectively. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromo substituent enhances its utility in cross-coupling reactions, while the nitro group offers opportunities for reduction or nucleophilic substitution. Its well-defined molecular framework ensures consistent performance in synthetic pathways. The compound is typically handled under controlled conditions due to its sensitivity, and purity is critical for optimal results in downstream processes.
4-bromo-5-nitro-1H-pyrazole structure
4-bromo-5-nitro-1H-pyrazole structure
Product Name:4-bromo-5-nitro-1H-pyrazole
CAS No:89717-64-6
MF:C3H2BrN3O2
MW:191.970879077911
MDL:MFCD01114992
CID:591743
PubChem ID:606370
Update Time:2025-10-29

4-bromo-5-nitro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-3-nitropyrazole
    • 4-Bromo-3-nitro-1H-pyrazole
    • 1H-Pyrazole, 4-bromo-3-nitro-
    • 4-Bromo-5-nitro-1H-pyrazole
    • 4-Bromo-3-nitro pyrazole
    • WEQNDTYVEHMMMX-UHFFFAOYSA-N
    • bromonitropyrazole
    • Pyrazole, 4-bromo-3-nitro-
    • 4-Bromo-3-nitro-1H-pyrazole #
    • BBL039424
    • SBB000303
    • STK315897
    • 4869AC
    • PB10187
    • ST005617
    • BL009916
    • ST24181
    • 4-Bromo-3-nitro-1H-pyrazole (ACI)
    • DB-028751
    • CS-W008972
    • AC-31206
    • SCHEMBL20449351
    • 89717-64-6
    • MFCD01114992
    • AKOS025394904
    • DTXSID40345684
    • CS1143
    • EN300-51462
    • DS-13976
    • SY064048
    • Z275170218
    • SCHEMBL319993
    • AKOS000304499
    • 4-bromo-5-nitro-1H-pyrazole
    • MDL: MFCD01114992
    • Inchi: 1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)
    • InChI Key: WEQNDTYVEHMMMX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(Br)=CNN=1)=O

Computed Properties

  • Exact Mass: 190.933
  • Monoisotopic Mass: 190.933
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.5
  • XLogP3: 1.1

Experimental Properties

  • Density: 2.156
  • Melting Point: 197-198 ºC

4-bromo-5-nitro-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
026204-250mg
4-Bromo-3-nitro-1H-pyrazole
89717-64-6 95%
250mg
£28.00 2022-02-28
Fluorochem
026204-1g
4-Bromo-3-nitro-1H-pyrazole
89717-64-6 95%
1g
£68.00 2022-02-28
Fluorochem
026204-5g
4-Bromo-3-nitro-1H-pyrazole
89717-64-6 95%
5g
£221.00 2022-02-28
Fluorochem
026204-25g
4-Bromo-3-nitro-1H-pyrazole
89717-64-6 95%
25g
£929.00 2022-02-28
Alichem
A049000215-5g
4-Bromo-3-nitro-1H-pyrazole
89717-64-6 97%
5g
$278.89 2023-08-31
Alichem
A049000215-10g
4-Bromo-3-nitro-1H-pyrazole
89717-64-6 97%
10g
$532.83 2023-08-31
Alichem
A049000215-25g
4-Bromo-3-nitro-1H-pyrazole
89717-64-6 97%
25g
$990.60 2023-08-31
ChemScence
CS-W008972-1g
1H-Pyrazole, 4-bromo-3-nitro-
89717-64-6 98.46%
1g
$55.0 2022-04-26
ChemScence
CS-W008972-5g
1H-Pyrazole, 4-bromo-3-nitro-
89717-64-6 98.46%
5g
$165.0 2022-04-26
ChemScence
CS-W008972-10g
1H-Pyrazole, 4-bromo-3-nitro-
89717-64-6 98.46%
10g
$280.0 2022-04-26

4-bromo-5-nitro-1H-pyrazole Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Acetic acid
Reference
Cyclic meso-ionic compounds. Part 21. The examination of nitro derivatives of meso-ionic heterocycles as potential pharmaceuticals
Newton, Christopher G.; Ollis, W. David; Podmore, Michael L.; Wright, Derek E., Journal of the Chemical Society, 1984, (1), 63-7

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium bromide Solvents: Chloroform ,  Water ;  30 °C
Reference
The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles*
Lyalin, B. V.; Petrosyan, V. A., Chemistry of Heterocyclic Compounds (New York, 2014, 49(11), 1599-1610

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  12 h, 55 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  10 min, rt
Reference
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors
Zou, Chan; Xiong, Yu; Huang, Lu-Yi; Song, Chun-Li; Wu, Xiao-Ai; et al, Chemical Biology & Drug Design, 2016, 87(4), 569-574

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Acetic acid ;  2 min, 28 - 34 °C; 34 °C → 50 °C; 1 h, 50 °C; cooled
1.2 Reagents: Water ;  15 min, cooled
Reference
Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7
Swain, Nigel. A. ; Batchelor, Dave; Beaudoin, Serge; Bechle, Bruce M.; Bradley, Paul A.; et al, Journal of Medicinal Chemistry, 2017, 60(16), 7029-7042

Production Method 5

Reaction Conditions
Reference
Nitropyrazoles. 5. Synthesis of 4-substituted 3-nitropyrazoles from 3-amino-4-pyrazolecarbonitrile
Vinogradov, V. M.; Cherkasova, T. I.; Dalinger, I. L.; Shevelev, S. A., Izvestiya Akademii Nauk, 1993, (9), 1616-1618

4-bromo-5-nitro-1H-pyrazole Raw materials

4-bromo-5-nitro-1H-pyrazole Preparation Products

4-bromo-5-nitro-1H-pyrazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:89717-64-6)4-bromo-5-nitro-1H-pyrazole
Order Number:A22350
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):178.0/589.0
Email:sales@amadischem.com

Additional information on 4-bromo-5-nitro-1H-pyrazole

4-Bromo-5-Nitro-1H-Pyrazole: A Versatile Compound in Modern Chemical and Pharmaceutical Research

4-Bromo-5-nitro-1H-pyrazole (CAS No. 89717-64-6) is a significant compound in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by its bromine and nitro substituents on the pyrazole ring, has garnered considerable attention for its role in various synthetic pathways and biological activities.

The pyrazole ring, a five-membered heterocyclic compound, is a fundamental building block in organic chemistry. The presence of the bromine and nitro groups imparts specific reactivity and functional versatility to 4-bromo-5-nitro-1H-pyrazole. These substituents can be selectively manipulated in synthetic transformations, making the compound a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the importance of 4-bromo-5-nitro-1H-pyrazole in the development of novel pharmaceuticals. For instance, researchers at the University of California, San Francisco, have explored its potential as a scaffold for designing anti-inflammatory agents. The bromine substituent can be used for further functionalization, while the nitro group can be reduced to an amino group, leading to compounds with enhanced biological activity.

In the realm of medicinal chemistry, 4-bromo-5-nitro-1H-pyrazole has shown promise as a lead compound for drug discovery. Its ability to modulate specific biological targets has been investigated in several preclinical studies. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-bromo-5-nitro-1H-pyrazole exhibit potent inhibitory effects on enzymes involved in inflammatory pathways. This finding opens up new avenues for the development of therapeutic agents targeting inflammatory diseases such as arthritis and asthma.

Beyond its medicinal applications, 4-bromo-5-nitro-1H-pyrazole has also found utility in materials science. The compound's unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. Researchers at the Massachusetts Institute of Technology have reported that 4-bromo-5-nitro-1H-pyrazole derivatives can be incorporated into conjugated polymers to enhance their performance in organic solar cells.

The synthesis of 4-bromo-5-nitro-1H-pyrazole typically involves a multi-step process that includes the formation of the pyrazole ring followed by selective bromination and nitration. Various synthetic routes have been developed to optimize yield and purity. One common method involves the reaction of hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring, followed by bromination using bromine or N-bromosuccinimide (NBS) and nitration using nitric acid or other nitrating agents.

Despite its utility, handling 4-bromo-5-nitro-1H-pyrazole requires careful consideration due to its reactivity and potential hazards. Safety protocols should be strictly followed during synthesis and handling to ensure laboratory safety. Proper storage conditions, such as keeping the compound away from heat sources and incompatible materials, are essential to maintain its stability.

In conclusion, 4-bromo-5-nitro-1H-pyrazole (CAS No. 89717-64-6) is a versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs and materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89717-64-6)4-bromo-5-nitro-1H-pyrazole
A22350
Purity:99%/99%
Quantity:25g/100g
Price ($):178.0/589.0
Email